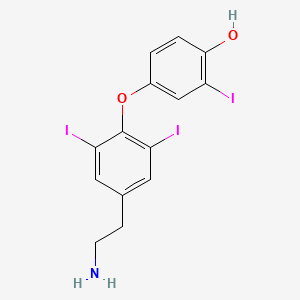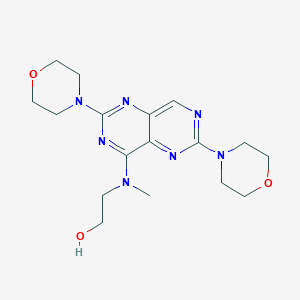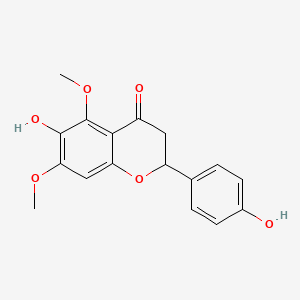
4',6-Dihydroxy-5,7-dimethoxyflavanone
Overview
Description
4’,6-Dihydroxy-5,7-dimethoxyflavanone is a chemical compound with the molecular formula C17H16O6 . It has an average mass of 316.305 Da and a monoisotopic mass of 316.094696 Da .
Molecular Structure Analysis
The molecular structure of 4’,6-Dihydroxy-5,7-dimethoxyflavanone consists of a flavanone backbone, which is a type of flavonoid. It has two hydroxy groups (OH) at the 4’ and 6 positions, and two methoxy groups (OCH3) at the 5 and 7 positions .Physical And Chemical Properties Analysis
4’,6-Dihydroxy-5,7-dimethoxyflavanone has a molecular formula of C17H16O6 . Its average mass is 316.305 Da and its monoisotopic mass is 316.094696 Da .Scientific Research Applications
Synthesis and Chemical Analysis
- 4',6-Dihydroxy-5,7-dimethoxyflavanone has been a subject of interest in the synthesis of natural homoisoflavonoids, which include compounds like cremastranone known for their antiangiogenic properties. A facile synthesis method has been developed for such compounds, starting from 4-chromenone and involving chemoselective reduction and selective deprotection steps (Lee et al., 2016).
Biological Activity and Applications
- Anti-Platelet Aggregation Activity : Some flavanones, including 4',6-Dihydroxy-5,7-dimethoxyflavanone, have demonstrated significant anti-platelet aggregation activity. This finding is crucial for the development of new therapeutic agents for cardiovascular diseases (Chen et al., 2007).
- Antimycobacterial and Cytotoxic Effects : This compound has been found in various plant extracts and showed moderate antimycobacterial activity against Mycobacterium tuberculosis. Additionally, it exhibited cytotoxicity against certain cancer cell lines, suggesting potential for cancer treatment research (Suksamrarn et al., 2004).
- Cytotoxic Properties in Cancer Research : Studies have isolated 4',6-Dihydroxy-5,7-dimethoxyflavanone and similar compounds from various plant sources, revealing their cytotoxic properties against specific cancer cell lines. This has implications for the development of new anticancer agents (Usman et al., 2006).
- Cell Cycle Arrest and Apoptosis in Cancer Cells : Specific studies have focused on the effects of 4',6-Dihydroxy-5,7-dimethoxyflavanone on inducing cell cycle arrest and apoptosis in cancer cells, particularly in human breast cancer cell lines. This suggests its potential as a therapeutic agent in cancer treatment (Choi et al., 2011).
properties
IUPAC Name |
6-hydroxy-2-(4-hydroxyphenyl)-5,7-dimethoxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O6/c1-21-14-8-13-15(17(22-2)16(14)20)11(19)7-12(23-13)9-3-5-10(18)6-4-9/h3-6,8,12,18,20H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHNXEIHKZWYAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=O)CC(OC2=C1)C3=CC=C(C=C3)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601139335 | |
| Record name | 2,3-Dihydro-6-hydroxy-2-(4-hydroxyphenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601139335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4',6-Dihydroxy-5,7-dimethoxyflavanone | |
CAS RN |
6951-57-1 | |
| Record name | 2,3-Dihydro-6-hydroxy-2-(4-hydroxyphenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6951-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxy-2-(4-hydroxyphenyl)-5,7-dimethoxy-2,3-dihydro-4H-chromen-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006951571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC56293 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56293 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dihydro-6-hydroxy-2-(4-hydroxyphenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601139335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-methyl-3-(methylthio)-1H-1,2,4-triazol-5-ylidene]-2-naphthalenone](/img/structure/B1213535.png)
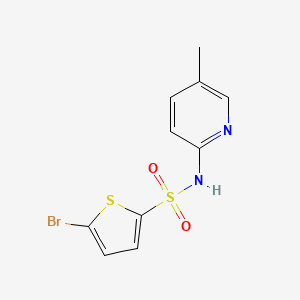
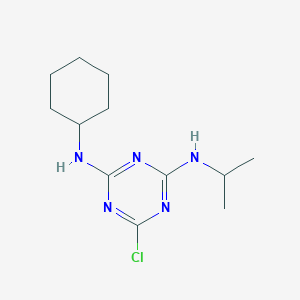
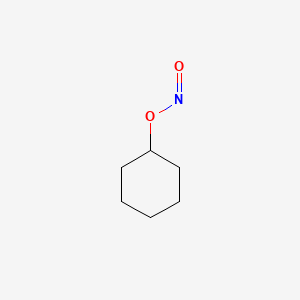
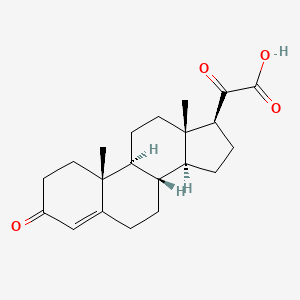

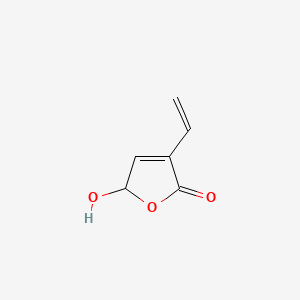
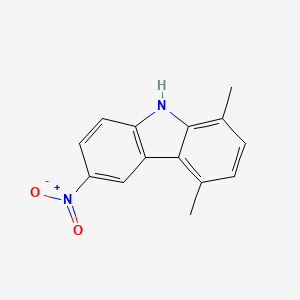
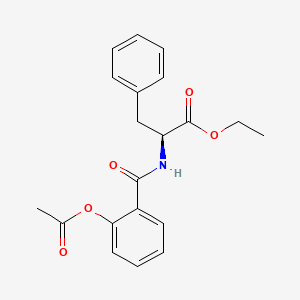
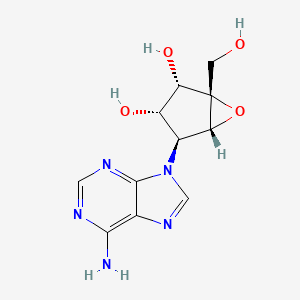
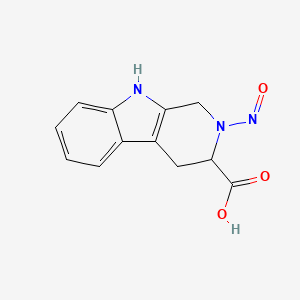
![1h-Pyrrolo[3,2-h]quinoline](/img/structure/B1213557.png)
